molecular formula C13H10N2O4 B14801639 3-{(E)-[(3-nitrophenyl)imino]methyl}benzene-1,2-diol

3-{(E)-[(3-nitrophenyl)imino]methyl}benzene-1,2-diol

Cat. No.: B14801639
M. Wt: 258.23 g/mol
InChI Key: HVVAPTGSJJLYHM-UHFFFAOYSA-N
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Description

3-{[(3-nitrophenyl)imino]methyl}-1,2-benzenediol is an organic compound characterized by the presence of a nitrophenyl group, an imino group, and a benzenediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-nitrophenyl)imino]methyl}-1,2-benzenediol typically involves the condensation reaction between 3-nitroaniline and 1,2-benzenediol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-nitrophenyl)imino]methyl}-1,2-benzenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-{[(3-nitrophenyl)imino]methyl}-1,2-benzenediol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[(3-nitrophenyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the imino and benzenediol moieties can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-nitrophenyl)imino]methyl}-1,2-benzenediol
  • 3-{[(2-nitrophenyl)imino]methyl}-1,2-benzenediol
  • 3-{[(3-aminophenyl)imino]methyl}-1,2-benzenediol

Uniqueness

3-{[(3-nitrophenyl)imino]methyl}-1,2-benzenediol is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

3-[(3-nitrophenyl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C13H10N2O4/c16-12-6-1-3-9(13(12)17)8-14-10-4-2-5-11(7-10)15(18)19/h1-8,16-17H

InChI Key

HVVAPTGSJJLYHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=C(C(=CC=C2)O)O

Origin of Product

United States

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